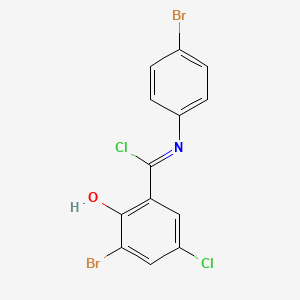
3-Bromo-N-(4-bromophenyl)-5-chloro-2-hydroxybenzenecarboximidoyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Bromo-N-(4-bromophenyl)-5-chloro-2-hydroxybenzenecarboximidoyl chloride is a complex organic compound with significant potential in various scientific fields. This compound is characterized by the presence of bromine, chlorine, and hydroxyl groups, which contribute to its unique chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-N-(4-bromophenyl)-5-chloro-2-hydroxybenzenecarboximidoyl chloride typically involves multi-step organic reactions. One common method includes the bromination of a suitable precursor, followed by chlorination and subsequent amidation reactions. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reactions are carried out under optimized conditions to maximize efficiency and minimize by-products. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the production process.
Analyse Chemischer Reaktionen
Types of Reactions
3-Bromo-N-(4-bromophenyl)-5-chloro-2-hydroxybenzenecarboximidoyl chloride undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, pH levels, and solvents to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional hydroxyl or carbonyl groups, while substitution reactions can introduce new functional groups such as alkyl or aryl groups.
Wissenschaftliche Forschungsanwendungen
3-Bromo-N-(4-bromophenyl)-5-chloro-2-hydroxybenzenecarboximidoyl chloride has diverse applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used in biochemical assays to investigate enzyme activities and protein interactions.
Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 3-Bromo-N-(4-bromophenyl)-5-chloro-2-hydroxybenzenecarboximidoyl chloride involves its interaction with specific molecular targets. The presence of bromine and chlorine atoms can facilitate binding to active sites on enzymes or receptors, leading to modulation of their activities. The hydroxyl group can participate in hydrogen bonding, further stabilizing these interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-Bromo-N-(4-bromophenyl)-5-chlorosalicylamide
- 3-Bromo-N-(3-fluorophenyl)benzenesulfonamide
Uniqueness
Compared to similar compounds, 3-Bromo-N-(4-bromophenyl)-5-chloro-2-hydroxybenzenecarboximidoyl chloride stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both bromine and chlorine atoms, along with a hydroxyl group, allows for versatile applications in various fields.
Eigenschaften
CAS-Nummer |
52117-16-5 |
|---|---|
Molekularformel |
C13H7Br2Cl2NO |
Molekulargewicht |
423.9 g/mol |
IUPAC-Name |
3-bromo-N-(4-bromophenyl)-5-chloro-2-hydroxybenzenecarboximidoyl chloride |
InChI |
InChI=1S/C13H7Br2Cl2NO/c14-7-1-3-9(4-2-7)18-13(17)10-5-8(16)6-11(15)12(10)19/h1-6,19H |
InChI-Schlüssel |
HYPSHHXYXHUXLY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1N=C(C2=C(C(=CC(=C2)Cl)Br)O)Cl)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[[(Hydroxyimino)acetyl]amino]propenamide](/img/structure/B13803013.png)
![5-Imino-2,3-dimethyl-5H-pyrrolo[3,4-B]pyrazin-7-amine](/img/structure/B13803019.png)
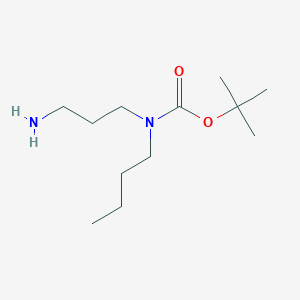


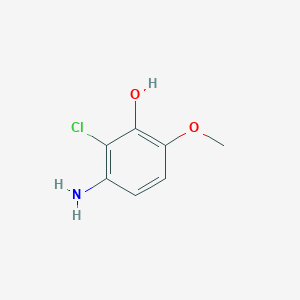
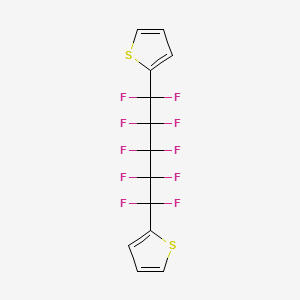
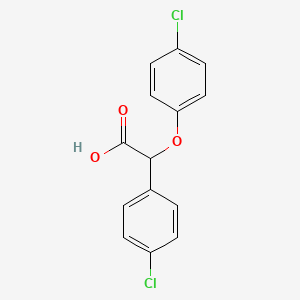

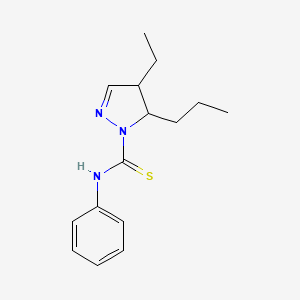

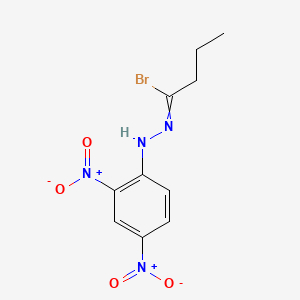
![3-(1-benzofuran-2-yl)-1-(5-chloro-2-methoxyphenyl)-5,6,7,8-tetrahydro-4H-pyrazolo[3,4-b]azepine](/img/structure/B13803080.png)

